![molecular formula C16H21F2NO3 B2907147 tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate CAS No. 2009025-82-3](/img/structure/B2907147.png)

tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

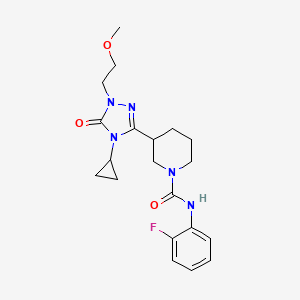

“tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” is a chemical compound with the CAS Number: 2009025-82-3 . It has a molecular weight of 313.34 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of “tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” is C16H21F2NO3 . The InChI Code is 1S/C16H21F2NO3/c1-16(2,3)22-15(21)19-9-5-4-6-14(20)12-8-7-11(17)10-13(12)18/h7-8,10H,4-6,9H2,1-3H3,(H,19,21) .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” include a molecular weight of 313.34 and a molecular formula of C16H21F2NO3 . It is a powder that is stored at room temperature .Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Organic Synthesis

“tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” is an important intermediate in organic synthesis . It is synthesized by reacting tert-butyl bromide with 2,3-difluorophenylcarbamate.

Synthesis of N-Boc-protected Anilines

This compound was used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the field of organic chemistry.

Synthesis of Tetrasubstituted Pyrroles

It was used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at C-3 position . This is a significant process in the development of new organic compounds.

Synthesis of [1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Systems

The compound has been used in the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems . This leads to a series of structurally novel compounds as possible drug candidates .

Enhancement of Biological Activity

Introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has recently been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Mechanism of Action

Target of Action

The primary targets of “tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of “tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” are currently under investigation . Understanding these effects will provide insights into the therapeutic potential of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets . .

properties

IUPAC Name |

tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2NO3/c1-16(2,3)22-15(21)19-9-5-4-6-14(20)12-8-7-11(17)10-13(12)18/h7-8,10H,4-6,9H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIMEJQXBHPGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(=O)C1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907064.png)

![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methylpropanamide](/img/structure/B2907066.png)

![Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B2907067.png)

![2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2907068.png)

![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907072.png)

![Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2907074.png)

![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;dihydrochloride](/img/structure/B2907075.png)

![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2907081.png)